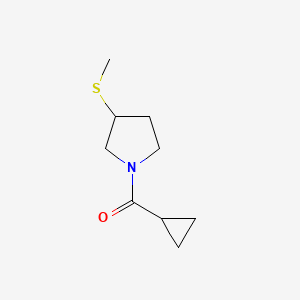

1-cyclopropanecarbonyl-3-(methylsulfanyl)pyrrolidine

Description

Properties

IUPAC Name |

cyclopropyl-(3-methylsulfanylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS/c1-12-8-4-5-10(6-8)9(11)7-2-3-7/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVNVYKUUXPWQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)C(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonyl-3-(methylsulfanyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles is a well-studied method for synthesizing pyrrolidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropanecarbonyl-3-(methylsulfanyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine ring or the cyclopropanecarbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-cyclopropanecarbonyl-3-(methylsulfanyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-3-(methylsulfanyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis of 1-cyclopropanecarbonyl-3-(methylsulfanyl)pyrrolidine with structurally similar compounds:

Structural and Functional Group Comparisons

Pharmacological Implications

- Methylsulfanyl vs. Hydroxyl/Carboxyl Groups : The SCH₃ group enhances lipophilicity, favoring blood-brain barrier penetration (cf. piracetam’s polar groups), but may reduce water solubility. Conversely, carboxylic acid derivatives (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) exhibit better solubility but poorer membrane permeability .

- Cyclopropane vs. Aromatic Substituents : Cyclopropane’s electronic effects may mimic aromatic rings in binding interactions while offering reduced steric hindrance compared to bulky aryl groups (e.g., 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid) .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | Piracetam | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~213.3 (estimated) | 142.16 | 157.14 |

| LogP | ~1.8 (predicted) | -0.47 | -0.2 |

| Water Solubility | Low | High | Moderate |

| Key Functional Groups | Cyclopropane, SCH₃ | 2-Oxo, acetamide | COOH, oxo |

Biological Activity

1-Cyclopropanecarbonyl-3-(methylsulfanyl)pyrrolidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₃NOS

- IUPAC Name : this compound

- CAS Number : Not available in the provided sources.

The structure of this compound includes a cyclopropane ring and a methylsulfanyl group attached to a pyrrolidine backbone, which may influence its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in metabolic pathways. This inhibition can lead to reduced cellular proliferation, particularly in cancer cells.

- Receptor Modulation : It may interact with various receptors, altering signaling pathways that are crucial for cellular responses. This modulation can potentially result in therapeutic effects such as anti-inflammatory or anticancer activities.

Anticancer Activity

Numerous studies have assessed the anticancer properties of compounds similar to this compound. The compound's efficacy against various cancer cell lines has been evaluated:

- Cell Lines Tested : Breast cancer (MCF-7) and lymphoma cells.

- Findings : Dose-dependent inhibition of cell growth was observed, with significant apoptosis at higher concentrations.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Mechanism : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses.

- Case Study : In an acute inflammation model, administration of the compound resulted in a marked reduction in cytokine levels compared to control groups.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-bromo-N-(4-fluorophenyl)benzamide | Structure not provided | Moderate anticancer activity |

| 4-chloro-N-(4-fluorophenyl)benzamide | Structure not provided | Anti-inflammatory effects |

| 4-methyl-N-(4-fluorophenyl)benzamide | Structure not provided | Limited biological activity |

The presence of the cyclopropane moiety and methylsulfanyl group in this compound enhances its reactivity and potential interactions compared to these compounds.

Case Studies

-

Antitumor Efficacy Study :

- A study investigated the effects of the compound on human breast cancer cell lines (MCF-7).

- Results indicated a significant dose-dependent inhibition of cell growth with observed apoptosis at concentrations above 10 µM.

-

Inflammatory Response Modulation Study :

- In a murine model of acute inflammation, treatment with the compound led to a significant decrease in levels of TNF-alpha and IL-6.

- The reduction was statistically significant compared to control groups (p < 0.05).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.